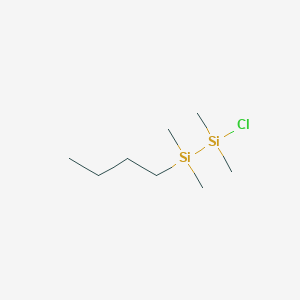
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C8H21ClSi2 It is characterized by the presence of a butyl group and a chlorine atom attached to a disilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyldisilane with butyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-2-chloro-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the disilane backbone can undergo oxidation or reduction. These reactions lead to the formation of different products, which can exert specific effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
1-sec-Butyl-2-chloro-1,1,2,2-tetramethyldisilane: Similar structure but with a sec-butyl group instead of a butyl group.
1,2-Dichlorotetramethyldisilane: Contains two chlorine atoms instead of one.
1,1,2,2-Tetramethyldisilane: Lacks the butyl and chlorine substituents.
Uniqueness
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is unique due to its specific combination of a butyl group and a chlorine atom attached to a disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
80034-58-8 |
|---|---|
Molecular Formula |
C8H21ClSi2 |
Molecular Weight |
208.87 g/mol |
IUPAC Name |
butyl-[chloro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-6-7-8-10(2,3)11(4,5)9/h6-8H2,1-5H3 |
InChI Key |
ZZXCMNBCZCHNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















